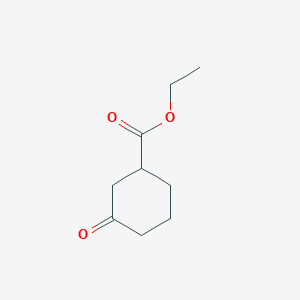

Ethyl 3-oxocyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRVJPQVDQQBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955285 | |

| Record name | Ethyl 3-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33668-25-6 | |

| Record name | Ethyl 3-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33668-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxocyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxocyclohexanecarboxylate: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and spectroscopic analysis of ethyl 3-oxocyclohexanecarboxylate. This β-keto ester is a valuable intermediate in organic synthesis, particularly in the construction of carbocyclic and heterocyclic frameworks relevant to medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₁₄O₃, possesses a cyclohexane ring functionalized with a ketone at the 3-position and an ethyl ester at the 1-position.[1] This bifunctional nature makes it a versatile building block in various chemical transformations.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| IUPAC Name | ethyl 3-oxocyclohexane-1-carboxylate |

| CAS Number | 33668-25-6 |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 249 °C |

| Density | 1.083 g/cm³ |

| Flash Point | 104 °C |

| InChIKey | YLRVJPQVDQQBOX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC(=O)CC1 |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-oxocyclohexanecarboxylic acid

-

Ethanol (absolute)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclohexanecarboxylic acid, a molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene as an azeotropic solvent to facilitate the removal of water.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O (ketone) |

| ~173 | C=O (ester) |

| ~61 | -OC H₂CH₃ |

| ~48 | C H-COOEt |

| ~41 | C H₂ (adjacent to ketone) |

| ~28 | C H₂ |

| ~25 | C H₂ |

| ~14 | -OCH₂C H₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides details about the proton environments and their connectivity.

Table 3: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |

| ~2.8-2.2 | Multiplet | 5H | Cyclohexane ring protons |

| ~2.0-1.5 | Multiplet | 4H | Cyclohexane ring protons |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts and multiplicities are predictions based on the structure and may require experimental verification for precise values.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Key IR Absorptions for this compound [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone)[3] |

| ~1200 | Strong | C-O stretch (ester) |

| 2980-2850 | Medium | C-H stretch (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum of this compound [4][5]

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular ion) |

| 125 | [M - OCH₂CH₃]⁺ |

| 97 | [M - COOCH₂CH₃]⁺ |

| 69 | |

| 55 |

Reaction Mechanism: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While the provided synthesis is a direct esterification, the Dieckmann condensation of diethyl pimelate is a classic method to synthesize a related six-membered ring β-keto ester, ethyl 2-oxocyclohexanecarboxylate, illustrating a key reaction pathway for this class of compounds.[6][7][8] The mechanism provides insight into the reactivity of such systems.

Caption: Dieckmann condensation mechanism for cyclic β-keto ester synthesis.

This in-depth guide serves as a valuable resource for professionals in research and drug development, providing essential technical information on this compound. The presented data and protocols facilitate its application as a key building block in the synthesis of complex organic molecules.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Ethyl 3-Oxocyclohexanecarboxylate

This technical guide provides a comprehensive overview of ethyl 3-oxocyclohexanecarboxylate, a versatile organic compound with applications in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, properties, synthesis, and relevance.

Chemical Identity: IUPAC Name and Synonyms

The formal IUPAC name for this compound is ethyl 3-oxocyclohexane-1-carboxylate [1][2]. It is also widely known by a variety of synonyms in commercial and academic literature. Understanding these alternative names is crucial for exhaustive literature searches and material procurement.

Common Synonyms:

-

Ethyl (RS)-3-oxocyclohexanecarboxylate[3]

-

1-(Ethoxycarbonyl)-3-oxocyclohexane[3]

-

3-(Ethoxycarbonyl)cyclohexan-1-one[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 33668-25-6 | [1][2][3] |

| Molecular Formula | C9H14O3 | [1][2][3] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 249 °C | [1] |

| Density | 1.083 g/cm³ | [1] |

| Flash Point | 104 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols: Synthesis

This compound is a valuable intermediate in organic synthesis.[1] One common laboratory-scale synthesis is the Fischer esterification of 3-oxo-1-cyclohexanecarboxylic acid.

Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

-

Reactants:

-

3-oxo-1-cyclohexanecarboxylic acid

-

Ethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

To a round bottom flask, add 3-oxo-1-cyclohexanecarboxylic acid (3.85 g, 27.1 mmol), ethanol (7.91 mL), p-toluenesulfonic acid (0.097 g, 0.56 mmol), and toluene (65.9 mL).[1]

-

The mixture is refluxed overnight using a Dean-Stark trap to remove the water formed during the reaction.[1]

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.[1]

-

The resulting product is ethyl 3-oxocyclohexane-1-carboxylate, obtained as a yellow oil.[1]

-

Logical Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer esterification.

References

Physical and chemical properties of Ethyl 3-oxocyclohexanecarboxylate

An In-depth Technical Guide to Ethyl 3-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound (CAS No. 33668-25-6). It is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.[1][2]

Core Physical and Chemical Properties

This compound is a cyclic β-keto ester that typically appears as a colorless to pale yellow liquid.[1][3][4] Its bifunctional nature, containing both a ketone and an ester group, governs its chemical reactivity and makes it a versatile building block in synthetic chemistry.[1][2]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₃ | [1][3][5] |

| Molecular Weight | 170.21 g/mol | [3][5] |

| CAS Number | 33668-25-6 | [3][5] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Boiling Point | 249 °C | [3] |

| Density | 1.083 g/mL | [3][6] |

| Flash Point | 104 °C | [3] |

| IUPAC Name | ethyl 3-oxocyclohexane-1-carboxylate | [5] |

| Synonyms | Ethyl Cyclohexanone-β-carboxylate, 3-Oxocyclohexanecarboxylic acid ethyl ester | [3][7] |

| Solubility | Soluble in organic solvents | [1] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Profile

The structural features of this compound are well-defined by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic strong absorption bands for the two carbonyl groups: one for the ester C=O stretch at approximately 1740 cm⁻¹ and another for the ketone C=O stretch around 1710 cm⁻¹.[2]

-

Mass Spectrometry (MS) : Mass spectral analysis, often coupled with Gas Chromatography (GC-MS), shows a molecular ion peak corresponding to its molecular weight (m/z 170).[2][5][7]

Synthesis and Experimental Protocols

The most common synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis from 3-oxo-1-cyclohexanecarboxylic acid.

Materials:

-

3-oxo-1-cyclohexanecarboxylic acid (1.0 eq)

-

Ethanol (excess)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 eq)

-

Toluene

Procedure:

-

To a round-bottom flask, add 3-oxo-1-cyclohexanecarboxylic acid (e.g., 3.85 g, 27.1 mmol), ethanol (7.91 mL), p-toluenesulfonic acid (0.097 g, 0.56 mmol), and toluene (65.9 mL).[3]

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.[3]

-

Heat the mixture to reflux and continue overnight, collecting the water byproduct in the Dean-Stark trap.[3]

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.[3]

-

Concentrate the mixture under reduced pressure to remove the toluene and excess ethanol.[3]

-

The resulting crude product, a yellow oil, can be purified further by vacuum distillation if necessary.[3]

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Chemical Reactivity and Applications

The significance of this compound in synthetic chemistry stems from the reactivity of its β-keto ester moiety.[2] The protons on the α-carbon (the carbon between the two carbonyl groups) are acidic and can be easily removed by a base to form a stabilized enolate.[2] This enolate is a powerful nucleophile, making the compound a key precursor for various carbon-carbon bond-forming reactions.[2]

Key Reactions:

-

Alkylation and Acylation: The enolate can be alkylated or acylated to introduce substituents at the α-position.

-

Condensation Reactions: It participates in condensation reactions like the Knoevenagel and Michael additions.

-

Decarboxylation: The ester can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield cyclohexanone derivatives.[2]

This reactivity makes it an important intermediate for synthesizing complex molecules, including carbazole-carboxamides which have shown activity as selective JAK2 inhibitors.[3]

Caption: Generalized reactivity of this compound via its stabilized enolate intermediate.

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][8] It may also be harmful if swallowed.[3][5]

Precautionary Measures:

-

Handling: Use in a well-ventilated area.[8] Avoid all personal contact, including inhalation of vapors.[8] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]

-

Storage: Store in a cool, well-ventilated place.[10] Keep containers securely sealed when not in use.[8][9]

-

Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite.[8] Prevent spillage from entering drains or waterways.[8]

-

First Aid:

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 33668-25-6 | Benchchem [benchchem.com]

- 3. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]

- 4. file.leyan.com [file.leyan.com]

- 5. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. ethyl 3-bromo-2-oxocyclohexanecarboxylate - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide: Ethyl 3-oxocyclohexanecarboxylate (CAS: 33668-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxocyclohexanecarboxylate, a versatile bifunctional molecule, serves as a pivotal intermediate in the synthesis of a wide array of complex organic scaffolds. Its inherent reactivity, stemming from the presence of both a ketone and an ester functional group, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its key applications, with a particular focus on its role as a precursor to Janus kinase (JAK) inhibitors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 33668-25-6 | [3] |

| Molecular Formula | C₉H₁₄O₃ | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 249 °C | [4] |

| Density | 1.083 g/mL | [4] |

| Flash Point | 104 °C | [4] |

| Storage Temperature | 2-8 °C | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Consistent with structure | |

| ¹³C NMR | Spectra available | [1][3] |

| Infrared (IR) | Vapor Phase IR Spectra available | [1][3] |

| Mass Spectrometry (MS) | GC-MS data available | [1][3] |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the Fischer esterification of 3-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is based on established Fischer esterification procedures.

Materials:

-

3-oxo-1-cyclohexanecarboxylic acid

-

Ethanol (anhydrous)

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or Ethyl acetate for extraction

Equipment:

-

Round bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round bottom flask equipped with a magnetic stir bar and a Dean-Stark trap connected to a reflux condenser, add 3-oxo-1-cyclohexanecarboxylic acid (e.g., 3.85 g, 27.1 mmol), ethanol (e.g., 7.91 mL), and toluene (e.g., 65.9 mL).[4]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.097 g, 0.56 mmol).[4]

-

Reflux: Heat the mixture to reflux using a heating mantle. The toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue refluxing overnight or until no more water is collected.[4]

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene and excess ethanol.[4]

-

Work-up:

-

Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product, this compound, is obtained as a yellow oil.[4] Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Caption: Fischer Esterification Synthesis Workflow.

Applications in Drug Development

This compound is a key starting material in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of selective Janus kinase 2 (JAK2) inhibitors.[4]

Role as a Precursor to JAK2 Inhibitors

The JAK/STAT signaling pathway is crucial for transducing extracellular signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.

This compound serves as a foundational scaffold for the synthesis of carbazole-carboxamides, a class of potent and selective JAK2 inhibitors.[4] The cyclohexanone moiety of the molecule provides a versatile template for constructing the core structures of these inhibitors.

The JAK2/STAT3 Signaling Pathway

The binding of a cytokine (e.g., IL-6) to its receptor on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

Caption: Overview of the JAK2/STAT3 signaling cascade.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant value to the scientific and pharmaceutical research communities. Its well-defined chemical properties and versatile reactivity profile make it an essential building block for the synthesis of complex molecules, most notably in the development of targeted therapies such as JAK2 inhibitors. The detailed synthetic protocol and understanding of its role in medicinal chemistry provided in this guide are intended to support and facilitate further research and development in these critical areas.

References

Synthesis of Ethyl 3-oxocyclohexanecarboxylate via Dieckmann condensation

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxocyclohexanecarboxylate via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dieckmann condensation is a robust and widely utilized organic reaction for the synthesis of cyclic β-keto esters, which are pivotal intermediates in the synthesis of various pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable six-membered cyclic β-keto ester, through the intramolecular cyclization of diethyl pimelate (a 1,7-diester). This document details the underlying reaction mechanism, provides established experimental protocols, presents quantitative data on reaction conditions and yields, and includes visual diagrams to elucidate the process.

Introduction to Dieckmann Condensation

The Dieckmann condensation is an intramolecular chemical reaction where a diester reacts with a base to form a β-keto ester.[1] It is the intramolecular equivalent of the Claisen condensation.[1][2] This reaction is particularly effective for the formation of sterically stable five- and six-membered rings.[1][3] The synthesis of this compound involves the cyclization of a 1,7-diester, diethyl pimelate, yielding a six-membered ring, which is a common structural motif in many biologically active molecules.[4][5]

Reaction Mechanism

The mechanism of the Dieckmann condensation is analogous to that of the Claisen condensation.[2][4] The process is initiated by a base, typically sodium ethoxide when using ethyl esters, to ensure that any transesterification side reactions do not alter the product. The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of the diester to form a nucleophilic enolate ion.

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This cyclization step forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester.

-

Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The previously eliminated ethoxide ion rapidly deprotonates this position, forming a stabilized enolate. This irreversible acid-base reaction is the driving force that shifts the equilibrium towards the product.[3]

-

Protonation: A final acidic workup step is required to protonate the enolate and yield the neutral cyclic β-keto ester product.

Experimental Protocols

The following section outlines a typical experimental procedure for the synthesis of this compound. Variations in base, solvent, and temperature can be employed to optimize yield and reaction time.

Solvent-Free Protocol

A simple and environmentally friendly procedure involves running the reaction without a solvent.[6][7]

-

Reagents and Equipment:

-

Diethyl pimelate

-

Potassium tert-butoxide (t-BuOK)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Mortar and pestle

-

Desiccator

-

Distillation apparatus

-

-

Procedure:

-

Mix diethyl pimelate and powdered potassium tert-butoxide in a mortar and pestle at room temperature for approximately 10 minutes.

-

Allow the resulting solidified mixture to stand in a desiccator for 60 minutes to complete the reaction and evaporate the formed tert-butanol.

-

Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate.

-

Isolate the product, this compound, directly from the mixture by distillation under reduced pressure.

-

Protocol Using a Solvent

The traditional approach utilizes a non-polar aprotic solvent like toluene.

-

Reagents and Equipment:

-

Diethyl pimelate

-

Sodium ethoxide (EtONa) or sodium metal

-

Dry toluene

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried reflux apparatus under an inert atmosphere (e.g., nitrogen), add dry toluene and sodium ethoxide.

-

Heat the mixture to reflux.

-

Add diethyl pimelate dropwise to the refluxing mixture.

-

Continue refluxing for several hours (typically 2-4 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by carefully adding a dilute acid (e.g., acetic acid or HCl).

-

Perform an aqueous workup: wash the organic layer with water and brine using a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Data Presentation: Reaction Conditions and Yields

The choice of base and reaction conditions significantly impacts the yield of the Dieckmann condensation. The following table summarizes yields obtained for the cyclization of diethyl adipate (to a five-membered ring) and diethyl pimelate (to a six-membered ring) under various conditions, providing a comparative basis for optimization.[6]

| Starting Diester | Base | Condition | Reaction Time | Yield (%) | Reference |

| Diethyl Adipate | t-BuOK | Solvent-Free | 70 min | 82 | [6] |

| Diethyl Adipate | t-BuONa | Solvent-Free | 70 min | 74 | [6] |

| Diethyl Adipate | EtOK | Solvent-Free | 70 min | 63 | [6] |

| Diethyl Adipate | EtONa | Solvent-Free | 70 min | 61 | [6] |

| Diethyl Adipate | t-BuOK | Toluene, Reflux | 3 h | 98 | [6] |

| Diethyl Pimelate | t-BuOK | Solvent-Free | 70 min | 69 | [6] |

| Diethyl Pimelate | t-BuONa | Solvent-Free | 70 min | 68 | [6] |

| Diethyl Pimelate | EtOK | Solvent-Free | 70 min | 56 | [6] |

| Diethyl Pimelate | EtONa | Solvent-Free | 70 min | 60 | [6] |

| Diethyl Pimelate | t-BuOK | Toluene, Reflux | 3 h | 63 | [6] |

Data adapted from a study on Dieckmann condensation of diethyl adipate and pimelate.[6]

Conclusion

The Dieckmann condensation remains a highly efficient and indispensable method for synthesizing cyclic β-keto esters like this compound. The reaction's success is contingent upon the appropriate selection of a strong, non-nucleophilic base and suitable reaction conditions. Modern solvent-free approaches offer a greener and simpler alternative to traditional solvent-based methods without significantly compromising the yield. The resulting cyclic β-keto ester is a versatile intermediate, readily undergoing further modifications such as alkylation and decarboxylation, making it a cornerstone in the strategic synthesis of complex molecules for the pharmaceutical and chemical industries.[4][5]

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 6. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]

- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic data for Ethyl 3-oxocyclohexanecarboxylate (1H NMR, 13C NMR, IR, MS)

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxocyclohexanecarboxylate, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of this compound is predicted to exhibit the following signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 2.0-2.8 | Multiplet | 5H | Cyclohexane ring protons adjacent to carbonyl and ester groups |

| ~ 1.8-2.0 | Multiplet | 4H | Remaining cyclohexane ring protons |

| ~ 1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Note: This data is predicted based on typical chemical shifts for similar functional groups.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of this compound has been reported, and the expected chemical shifts are listed below.[1][2]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 209 | Ketone Carbonyl (C =O) |

| ~ 173 | Ester Carbonyl (-C OO-) |

| ~ 61 | Methylene Carbon of Ethyl Group (-O-C H₂-CH₃) |

| ~ 40-50 | Cyclohexane Carbons adjacent to substituents |

| ~ 20-30 | Remaining Cyclohexane Carbons |

| ~ 14 | Methyl Carbon of Ethyl Group (-O-CH₂-C H₃) |

Note: The availability of an experimental spectrum is indicated in public databases.[1][2]

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by the following absorption bands.[1][2]

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1735-1750 | C=O Stretch (Ester)[3] |

| ~ 1715 | C=O Stretch (Ketone) |

| ~ 2850-2960 | C-H Stretch (Aliphatic) |

| ~ 1000-1300 | C-O Stretch (Ester)[3] |

Note: The availability of a vapor phase IR spectrum is indicated in public databases.[1][2]

Mass Spectrometry (MS) Data

The mass spectrum of this compound, with a molecular weight of 170.21 g/mol , is expected to show the following key fragments upon electron ionization.[1][2]

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 125 | [M - OCH₂CH₃]⁺ |

| 97 | [M - COOCH₂CH₃]⁺ |

| 69 | Further fragmentation of the cyclohexane ring |

Note: The availability of a GC-MS spectrum is indicated in public databases.[1][2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.[6] For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each carbon environment. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[4] Data is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to yield the spectrum.[7]

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum is commonly obtained using one of the following methods:

-

Neat Sample (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[8][9] The plates are mounted in a sample holder and placed in the IR beam.

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory.[10] This technique is particularly useful as it requires minimal sample preparation.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.[11] Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.[10] The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or hexane) and injected into the gas chromatograph.[12][13] The compound is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam.[14]

Mass Analysis and Detection: The resulting positively charged molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[15]

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like this compound.

References

- 1. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. rsc.org [rsc.org]

- 7. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. uni-saarland.de [uni-saarland.de]

- 15. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 3-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxocyclohexanecarboxylate is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis. Its unique structural features, combining a ketone and an ester functional group on a cyclohexane ring, give rise to multiple reactive sites. This guide provides a comprehensive overview of the key reactive sites of this compound, its principal reactions, detailed experimental protocols, and its application in the synthesis of bioactive molecules, particularly as an intermediate in the development of Janus kinase (JAK) inhibitors.

Core Reactive Sites and Reactivity

The reactivity of this compound is primarily dictated by the presence of the ketone and ester functionalities and the acidic protons on the carbon atom situated between them (the α-carbon). This unique arrangement allows for a variety of chemical transformations.

1. The α-Carbon: A Hub of Nucleophilicity

The most significant reactive site is the α-carbon (C2), which is flanked by two electron-withdrawing carbonyl groups. This positioning makes the protons attached to the α-carbon acidic and readily removable by a base to form a stabilized enolate.[1] This enolate is a potent nucleophile and is central to many of the key reactions of this molecule.

2. The Carbonyl Groups: Electrophilic Centers

Both the ketone (C3) and the ester carbonyl (C1) carbons are electrophilic and can be targeted by nucleophiles. The ketone is generally more reactive towards nucleophilic attack than the ester.

Key Reactions and Experimental Protocols

The diverse reactivity of this compound makes it a valuable precursor in various synthetic transformations.

Alkylation

The enolate generated from this compound can readily react with alkyl halides to introduce new alkyl groups at the α-carbon. This reaction is fundamental for building molecular complexity.

Experimental Protocol: Alkylation with Methyl Iodide

-

Materials: this compound, sodium ethoxide, ethanol, methyl iodide, diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

This compound is added dropwise to the sodium ethoxide solution at 0 °C.

-

The mixture is stirred for 1 hour to ensure complete formation of the enolate.

-

Methyl iodide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Quantitative Data: Alkylation

| Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Methyl Iodide | Sodium Ethoxide | Ethanol | Not Specified | General Procedure |

Acylation

Acylation of the α-carbon can be achieved by reacting the enolate with acyl chlorides or anhydrides. This reaction introduces an acyl group, further functionalizing the molecule.

Experimental Protocol: Acylation with Acetyl Chloride

-

Materials: this compound, sodium hydride, anhydrous tetrahydrofuran (THF), acetyl chloride, diethyl ether, saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

Sodium hydride is suspended in anhydrous THF under an inert atmosphere.

-

A solution of this compound in anhydrous THF is added dropwise at 0 °C.

-

The mixture is stirred for 1 hour at room temperature to form the enolate.

-

The reaction is cooled back to 0 °C, and acetyl chloride is added dropwise.

-

The reaction mixture is stirred for several hours at room temperature.

-

The reaction is carefully quenched with water, and the product is extracted with diethyl ether.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification is achieved by column chromatography.

-

Quantitative Data: Acylation

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Acetyl Chloride | Sodium Hydride | THF | Not Specified | General Procedure |

Robinson Annulation

This compound is a key substrate in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[2][3][4][5]

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone

-

Materials: this compound, sodium ethoxide, ethanol, methyl vinyl ketone, benzene, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, this compound is added.

-

Methyl vinyl ketone is then added dropwise at room temperature.

-

The mixture is refluxed for several hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in benzene.

-

The benzene solution is refluxed with a Dean-Stark trap to remove water formed during the aldol condensation.

-

After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The final product is purified by chromatography.

-

Quantitative Data: Robinson Annulation

| Michael Acceptor | Base | Solvent | Yield (%) | Reference |

| Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol/Benzene | Not Specified | General Procedure |

Application in Drug Development: Synthesis of JAK2 Inhibitors

This compound is a valuable intermediate in the synthesis of carbazole-carboxamides, which have shown selective inhibitory activity against Janus kinase 2 (JAK2).[1] The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancers.[1][6][7][8] Small molecule inhibitors of JAKs are therefore of significant therapeutic interest.

Synthesis of Carbazole-Carboxamide Precursors

The synthesis of these inhibitors often involves the initial functionalization of this compound, followed by a series of reactions to construct the carbazole core and introduce the necessary pharmacophoric features.

Experimental Workflow: Synthesis of a Carbazole-Carboxamide Precursor

Caption: General workflow for the synthesis of a carbazole-carboxamide precursor.

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. Small molecule inhibitors can block this pathway by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs.

Signaling Pathway: JAK-STAT Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and its inhibition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 209.5 | C=O (Ketone) |

| 173.0 | C=O (Ester) |

| 60.8 | O-CH₂ (Ethyl) |

| 48.5 | C1 |

| 41.0 | C2 |

| 29.0 | C4 |

| 24.5 | C5 |

| 41.0 | C6 |

| 14.2 | CH₃ (Ethyl) |

Table 2: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2950 | C-H stretch (alkane) |

| 1735 | C=O stretch (ester) |

| 1715 | C=O stretch (ketone) |

| 1180 | C-O stretch (ester) |

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 125 | [M - OEt]⁺ |

| 97 | [M - COOEt]⁺ |

| 69 |

Conclusion

This compound is a highly valuable and versatile molecule in organic synthesis. Its key reactive sites, particularly the acidic α-carbon and the electrophilic carbonyl groups, allow for a wide range of chemical transformations, including alkylation, acylation, and Robinson annulation. Its utility as a precursor in the synthesis of JAK2 inhibitors highlights its importance in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemistry, offering detailed protocols and data to aid researchers and scientists in leveraging this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Robinson Annulation | NROChemistry [nrochemistry.com]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. Robinson annulation [chemeurope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

The Versatility of Ethyl 3-Oxocyclohexanecarboxylate: A β-Keto Ester in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxocyclohexanecarboxylate, a cyclic β-keto ester, stands as a cornerstone in the edifice of modern organic synthesis. Its unique structural arrangement, featuring a ketone and an ester group in a 1,3-relationship on a cyclohexane ring, imparts a remarkable reactivity profile that has been extensively exploited in the construction of complex molecular architectures. This guide provides a comprehensive overview of the role of this compound as a versatile synthetic intermediate, with a focus on its application in key carbon-carbon bond-forming reactions, detailed experimental protocols, and its utility in the synthesis of medicinally relevant compounds.

The Reactive Heart: The β-Keto Ester Moiety

The synthetic utility of this compound is primarily derived from the acidic nature of the α-protons located at the C-2 position, nestled between the two electron-withdrawing carbonyl groups of the ketone and the ester.[1] This enhanced acidity allows for the facile generation of a stabilized enolate ion upon treatment with a suitable base. This enolate, a potent carbon nucleophile, is the key reactive species that participates in a wide array of transformations, making this compound a valuable C6 building block.

Key Synthetic Applications

The enolate derived from this compound is a versatile intermediate for several pivotal synthetic transformations, including alkylation, acylation, Michael addition, and the Robinson annulation. These reactions provide robust methods for the elaboration of the cyclohexane framework, leading to a diverse range of substituted carbocyclic and heterocyclic systems.

Alkylation: Forging New Carbon-Carbon Bonds

The reaction of the enolate of this compound with alkyl halides provides a direct method for the introduction of alkyl substituents at the C-2 position. The choice of base and reaction conditions is crucial to ensure efficient C-alkylation over competing O-alkylation.

Table 1: Representative Conditions for Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 12 | ~75-85 | General Procedure |

| Benzyl Bromide | NaH | THF/DMF | 25 - 50 | 4 - 6 | ~80-90 | General Procedure |

| Allyl Bromide | NaOEt | Ethanol | Reflux | 3 - 5 | ~70-80 | General Procedure |

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.

-

Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is heated to 50 °C and stirred for 4-6 hours.

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-benzyl-3-oxocyclohexanecarboxylate.

Acylation: Introducing Acyl Groups

The introduction of an acyl group at the C-2 position can be achieved by reacting the enolate of this compound with an acylating agent, such as an acyl chloride or anhydride. This reaction provides access to 1,3-dicarbonyl compounds, which are themselves versatile synthetic intermediates.

Table 2: Representative Conditions for Acylation of this compound

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetyl Chloride | Mg(OEt)₂ | Benzene | Reflux | 2 - 3 | ~60-70 | General Procedure |

| Benzoyl Chloride | NaH | Toluene | 80 | 4 | ~70-80 | General Procedure |

-

To a solution of this compound (1.0 eq) in dry benzene, magnesium turnings (1.1 eq) and a catalytic amount of iodine are added.

-

A small amount of absolute ethanol is added to initiate the reaction, and the mixture is heated to form magnesium ethoxide.

-

After cooling, acetyl chloride (1.0 eq) is added dropwise, and the reaction mixture is refluxed for 2-3 hours.

-

The reaction mixture is cooled and acidified with dilute sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The resulting crude product is purified by vacuum distillation or column chromatography.

Michael Addition: Conjugate Addition Reactions

The enolate of this compound can act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which can then be used in subsequent cyclization reactions.

Table 3: Representative Conditions for Michael Addition with this compound

| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Vinyl Ketone | NaOEt | Ethanol | 25 - Reflux | 12 - 24 | ~70-80 | [2] |

| Ethyl Acrylate | DBU | Acetonitrile | 25 | 4 - 6 | ~85-95 | General Procedure |

| Chalcone | NaOH | Ethanol | Reflux | 1 | ~80-90 | [3] |

-

To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in ethanol, this compound (1.0 eq) is added at room temperature.

-

The mixture is stirred for 30 minutes to ensure complete enolate formation.

-

Methyl vinyl ketone (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature overnight or gently refluxed for several hours.

-

The reaction is neutralized with dilute acetic acid and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1,5-dicarbonyl adduct, which can be purified by chromatography or used directly in the next step.

Robinson Annulation: Ring-Forming Cascade

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5] this compound is an excellent substrate for this reaction, typically reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) to construct a new six-membered ring, leading to the formation of bicyclic or polycyclic systems.[6] The initial Michael addition forms a 1,5-dicarbonyl intermediate which, under basic or acidic conditions, undergoes an intramolecular aldol condensation to form a cyclohexenone ring.

Table 4: Representative Conditions for Robinson Annulation of this compound

| α,β-Unsaturated Ketone | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Vinyl Ketone | NaOEt | Ethanol | Reflux | 24 | ~60-70 | [2] |

| Ethyl Vinyl Ketone | Pyrrolidine/AcOH | Benzene | Reflux | 12 | ~65-75 | Stork Enamine |

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq) in absolute ethanol.

-

This compound (1.0 eq) is added to the cooled ethoxide solution, and the mixture is stirred for 30 minutes.

-

Freshly distilled methyl vinyl ketone (1.2 eq) is added dropwise, and the reaction mixture is refluxed for 24 hours.

-

After cooling, the reaction is neutralized with acetic acid and the ethanol is removed in vacuo.

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the annulated product.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow involving this compound.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Robinson Annulation | NROChemistry [nrochemistry.com]

- 3. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Detailed experimental protocol for Dieckmann cyclization to yield Ethyl 3-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of ethyl 3-oxocyclohexanecarboxylate through the Dieckmann cyclization of diethyl heptanedioate. The Dieckmann condensation is a robust intramolecular reaction of diesters facilitated by a strong base to form cyclic β-keto esters, which are valuable intermediates in organic synthesis. This protocol outlines the use of sodium ethoxide as the base, followed by an acidic workup to yield the desired product. This document includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] It is particularly effective for the synthesis of 5- and 6-membered cyclic β-keto esters from 1,6- and 1,7-diesters, respectively.[1][2] this compound is a key building block in the synthesis of various pharmaceuticals and natural products. The mechanism involves the deprotonation of an α-carbon of the diester by a strong base to form an enolate, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of an alkoxide and acidic workup yields the cyclic β-keto ester.[1][2][3] This protocol details a reliable method for the preparation of this compound.

Experimental Protocol

Materials:

-

Diethyl heptanedioate (diethyl pimelate)

-

Sodium ethoxide (NaOEt)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

Addition of Base and Solvent: Allow the flask to cool to room temperature. Add sodium ethoxide (1.1 equivalents) to the flask, followed by 200 mL of anhydrous toluene.

-

Addition of Diester: The diethyl heptanedioate (1.0 equivalent) is dissolved in 50 mL of anhydrous toluene and added dropwise to the stirred suspension of sodium ethoxide over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) with continuous stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath. Slowly and cautiously, 10% aqueous hydrochloric acid is added until the mixture is acidic (pH ~2-3).

-

Extraction: The layers are separated in a separatory funnel. The aqueous layer is extracted three times with 50 mL of diethyl ether. The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Data Presentation

| Parameter | Value |

| Reagents | |

| Diethyl heptanedioate | 1.0 equivalent |

| Sodium ethoxide | 1.1 equivalents |

| Anhydrous Toluene | ~250 mL |

| 10% Hydrochloric acid | As needed for acidification |

| Reaction Conditions | |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 2-3 hours |

| Product Characterization | |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol [4] |

| Boiling Point | 249 °C[5] |

| Density | 1.083 g/mL[5] |

| Spectroscopic Data | |

| ¹³C NMR (CDCl₃) | See published spectra for peak assignments.[4][6] |

| IR (neat, cm⁻¹) | Characteristic C=O (ester and ketone), C-O stretches.[4][7] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Signaling pathway of the Dieckmann cyclization.

References

- 1. fiveable.me [fiveable.me]

- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Draw the products of the following reactions: a. diethyl heptaned... | Study Prep in Pearson+ [pearson.com]

- 4. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Application Notes and Protocols for the Synthesis of Substituted Cyclohexanones via Alkylation of Ethyl 3-Oxocyclohexanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: The alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides a detailed protocol for the synthesis of 2-alkyl-substituted cyclohexanones, valuable intermediates in pharmaceutical and natural product synthesis, using ethyl 3-oxocyclohexanecarboxylate as the starting material. The process involves three key stages: enolate formation, alkylation, and subsequent hydrolysis followed by decarboxylation. This document outlines the underlying chemical principles, provides step-by-step experimental protocols, and presents key data in a structured format.

Introduction and Reaction Principle

This compound is a versatile cyclic β-keto ester. The protons on the α-carbon (the carbon atom situated between the ketone and ester groups) are particularly acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups.[1] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily reacts with electrophiles, such as alkyl halides, in an alkylation reaction.[1]

The resulting 2-alkyl-3-oxocyclohexanecarboxylate intermediate can then be converted into the desired substituted cyclohexanone. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by thermal decarboxylation. The resulting β-keto acid is unstable and readily loses carbon dioxide to yield the final product.[1][2][3]

Reaction Pathway and Mechanism

The overall transformation proceeds in two main stages:

-

Alkylation: A base is used to generate the enolate of this compound, which then acts as a nucleophile to attack an alkyl halide (R-X) in an SN2 reaction.[4]

-

Hydrolysis and Decarboxylation: The ethyl ester of the alkylated intermediate is hydrolyzed under acidic or basic conditions to form a β-keto acid.[2][5] This intermediate is then heated to promote decarboxylation, releasing CO₂ and forming the 2-substituted cyclohexanone.[2][3]

Caption: Overall reaction scheme for the synthesis of 2-alkylcyclohexanones.

Experimental Protocols

Safety Precaution: These protocols involve the use of strong bases, flammable solvents, and potentially toxic alkylating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Alkylation of this compound

This protocol describes a general procedure for the alkylation step. The choice of base, solvent, and reaction time may be optimized depending on the specific alkylating agent used. Phase-transfer catalysis is a mild and effective method for this transformation.[5][6]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl bromide)

-

Base (e.g., anhydrous potassium carbonate, potassium hydroxide)[5][7]

-

Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide or a cinchona alkaloid-derived catalyst for asymmetric synthesis)[6][7]

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the phase-transfer catalyst (e.g., 0.1 eq) in toluene, add the powdered base (e.g., KOH, 3.0 eq).[7]

-

Add the alkyl halide (1.2-1.5 eq) to the mixture at room temperature.[5][7]

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) for the required time (typically 4-24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated aqueous NH₄Cl solution.[7]

-

Extract the aqueous layer with ethyl acetate (3 x volumes).[7]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica gel to afford the pure alkylated β-keto ester.

Protocol 2: Hydrolysis and Decarboxylation

This protocol converts the alkylated intermediate into the final substituted cyclohexanone.

Materials:

-

Alkylated this compound (from Protocol 1)

-

Aqueous acid (e.g., 6 M HCl) or base (e.g., 10% aq. NaOH)[5][8]

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alkylated β-keto ester (1.0 eq) in a suitable solvent (if necessary) and add the aqueous acid or base (e.g., 5-10 eq).

-

Heat the mixture to reflux for several hours (typically 2-6 hours) to ensure complete hydrolysis of the ester.[5]

-

If a base was used for hydrolysis, cool the reaction mixture and carefully acidify with concentrated HCl until the solution is strongly acidic (pH < 2).

-

Continue to heat the acidic mixture (at reflux or a lower temperature, e.g., 100-120 °C) for an additional 1-2 hours to effect decarboxylation, monitoring for the cessation of CO₂ evolution.[5]

-

Cool the mixture to room temperature and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude 2-substituted cyclohexanone can be purified by vacuum distillation or column chromatography.

Data Presentation

The efficiency of the alkylation reaction is highly dependent on the chosen conditions. The following table summarizes representative data for the alkylation of various β-keto esters using phase-transfer catalysis, illustrating the impact of different bases and alkylating agents on reaction outcomes.

Table 1: Representative Conditions for Phase-Transfer Catalyzed Alkylation of β-Keto Esters

| Entry | Substrate | Base | Alkylating Agent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-(ethoxycarbonyl)-1-tetralone | KOH | Benzyl bromide | 6 | 92 | [7] |

| 2 | 2-(ethoxycarbonyl)-1-tetralone | K₂CO₃ | p-Nitrobenzyl bromide | 5 | 82 | [7] |

| 3 | 2-(ethoxycarbonyl)-1-tetralone | Cs₂CO₃ | p-Clorobenzyl chloride | 15 | 70 | [7] |

| 4 | Ethyl benzoylacetate | K₂CO₃ | Ethyl bromide | 4 | ~70-80 (crude) |[5] |

Visualizations

Caption: Experimental workflow for the synthesis of substituted cyclohexanones.

Caption: Logical flow of the reaction mechanism from starting material to final product.

References

- 1. This compound | 33668-25-6 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Decarboxylation [organic-chemistry.org]

Application of Ethyl 3-oxocyclohexanecarboxylate in the Synthesis of Carbazole-Carboxamides

Application Note

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The carbazole scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Carbazole-carboxamides, in particular, have emerged as a promising class of compounds with potential applications in drug development, notably as kinase inhibitors.

This document outlines a detailed synthetic protocol for the preparation of carbazole-carboxamides, utilizing ethyl 3-oxocyclohexanecarboxylate as a key starting material. The synthetic strategy involves a multi-step sequence beginning with the formation of a tetrahydrocarbazole intermediate via the Fischer indole synthesis, followed by aromatization, functional group manipulation, and final amidation to yield the target carbazole-carboxamides. This approach provides a versatile pathway for the synthesis of a diverse library of carbazole-carboxamides for further investigation in drug discovery and development.

Synthetic Strategy Overview

The overall synthetic workflow for the preparation of carbazole-carboxamides from this compound is depicted below. The strategy leverages the Fischer indole synthesis to construct the core carbazole ring system, followed by a series of functional group transformations to introduce the carboxamide moiety.

Figure 1: Proposed synthetic workflow for carbazole-carboxamides.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate (Fischer Indole Synthesis)

This procedure outlines the acid-catalyzed cyclization of this compound with (4-bromophenyl)hydrazine to form the tetrahydrocarbazole core.

Materials:

-

This compound

-

(4-bromophenyl)hydrazine hydrochloride

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

Procedure:

-

A mixture of (4-bromophenyl)hydrazine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in ethanol is stirred at room temperature for 15 minutes.

-

This compound (1.0 equivalent) is added to the mixture.

-

Glacial acetic acid is added, and the reaction mixture is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by recrystallization from ethanol to afford ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate.

| Reactant | Stoichiometry | Molecular Weight ( g/mol ) |

| This compound | 1.0 eq | 170.21 |

| (4-bromophenyl)hydrazine hydrochloride | 1.2 eq | 223.48 |

| Glacial Acetic Acid | solvent | 60.05 |

| Product | Yield | Reference |

| Ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate | 70-85% | Adapted from[1][2] |

Step 2: Aromatization to Ethyl 3-bromo-9H-carbazole-6-carboxylate

This step involves the dehydrogenation of the tetrahydrocarbazole intermediate to the fully aromatic carbazole.

Materials:

-

Ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Xylene or Diphenyl ether

Procedure:

-

A mixture of ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate and 10% Pd/C (10% by weight) in xylene is heated to reflux for 8-12 hours.[3][4]

-